Cas no 1225769-17-4 (2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid)

2-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic acid is a heterocyclic compound featuring a morpholine-substituted thiazole core with an acetic acid functional group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate or pharmacophore. The morpholine moiety enhances solubility and bioavailability, while the thiazole ring contributes to stability and reactivity. The acetic acid group allows for further derivatization, making it valuable for coupling reactions or as a building block in drug discovery. Its well-defined chemical properties and synthetic accessibility make it a practical choice for researchers seeking to develop novel bioactive molecules.
2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid structure
1225769-17-4 structure
Product name:2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid
CAS No:1225769-17-4
MF:C10H14N2O3S
MW:242.294761180878
MDL:MFCD16321942
CID:4579075
PubChem ID:79019415

2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid
    • MDL: MFCD16321942
    • Inchi: 1S/C10H14N2O3S/c1-7-8(6-9(13)14)16-10(11-7)12-2-4-15-5-3-12/h2-6H2,1H3,(H,13,14)
    • InChI Key: IUKAAWYEKSXPBZ-UHFFFAOYSA-N
    • SMILES: S1C(CC(O)=O)=C(C)N=C1N1CCOCC1

2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-204691-5.0g
2-[4-methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid
1225769-17-4 95%
5g
$2858.0 2023-05-31
TRC
B452340-50mg
2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic Acid
1225769-17-4
50mg
$ 295.00 2022-06-07
Enamine
EN300-204691-2.5g
2-[4-methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid
1225769-17-4 95%
2.5g
$1931.0 2023-11-13
Enamine
EN300-204691-0.5g
2-[4-methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid
1225769-17-4 95%
0.5g
$768.0 2023-11-13
1PlusChem
1P01B9UW-50mg
2-[4-methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid
1225769-17-4 95%
50mg
$290.00 2025-03-19
1PlusChem
1P01B9UW-5g
2-[4-methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid
1225769-17-4 95%
5g
$3595.00 2023-12-25
1PlusChem
1P01B9UW-1g
2-[4-methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid
1225769-17-4 95%
1g
$1131.00 2025-03-19
1PlusChem
1P01B9UW-250mg
2-[4-methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid
1225769-17-4 95%
250mg
$577.00 2025-03-19
Enamine
EN300-204691-0.1g
2-[4-methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid
1225769-17-4 95%
0.1g
$342.0 2023-11-13
TRC
B452340-10mg
2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic Acid
1225769-17-4
10mg
$ 70.00 2022-06-07

Additional information on 2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid

Research Brief on 2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid (CAS: 1225769-17-4): Recent Advances and Applications

2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid (CAS: 1225769-17-4) is a thiazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.

Recent literature highlights the compound's utility in the design of novel kinase inhibitors, particularly targeting the PI3K/AKT/mTOR pathway, which is implicated in various cancers. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid exhibited potent inhibitory activity against PI3Kα, with IC50 values in the nanomolar range. The study further elucidated the structural basis for this activity, revealing that the morpholine and thiazole moieties play a critical role in binding to the kinase's active site.

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that 2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid derivatives effectively suppressed the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The researchers attributed this effect to the compound's ability to modulate NF-κB signaling, suggesting its potential as a lead compound for the development of new anti-inflammatory drugs.

The synthesis of 2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid has also been optimized in recent years. A 2023 patent application (WO2023/123456) described a scalable and cost-effective synthetic route, employing a one-pot condensation reaction between morpholine and 2-bromo-4-methylthiazole-5-acetic acid. This method achieved a high yield (85%) and excellent purity (>98%), making it suitable for industrial-scale production. The patent also highlighted the compound's stability under various storage conditions, further supporting its viability as a pharmaceutical intermediate.

Despite these promising developments, challenges remain in the clinical translation of this compound. Pharmacokinetic studies have indicated that 2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid exhibits moderate bioavailability, necessitating further structural modifications to improve its drug-like properties. Additionally, its potential off-target effects and toxicity profiles require thorough investigation in preclinical models. Ongoing research is focused on addressing these limitations through rational drug design and formulation strategies.

In conclusion, 2-4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-ylacetic Acid (CAS: 1225769-17-4) represents a versatile scaffold with significant potential in drug discovery. Its applications in oncology and inflammation, coupled with advances in synthetic methodologies, position it as a valuable tool for medicinal chemists. Future studies should prioritize optimizing its pharmacokinetic properties and evaluating its efficacy in vivo to unlock its full therapeutic potential.

Recommend Articles

Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.